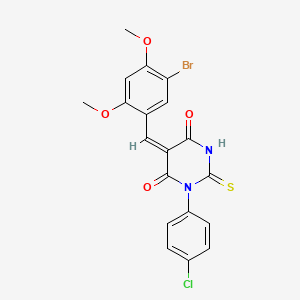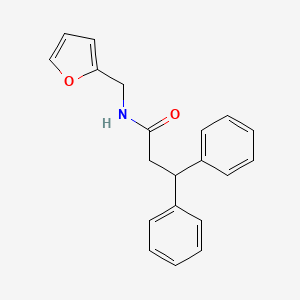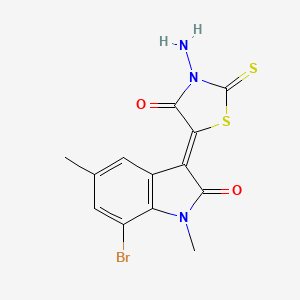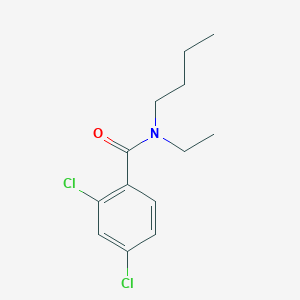![molecular formula C19H20ClN3OS B4971022 3-(1-azocanylcarbonyl)-6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B4971022.png)
3-(1-azocanylcarbonyl)-6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-azocanylcarbonyl)-6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole is a chemical compound with potential applications in scientific research. It belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives, which have been shown to exhibit various biological activities, including anticancer, antifungal, and antibacterial properties.
Mécanisme D'action
The mechanism of action of 3-(1-azocanylcarbonyl)-6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole is not fully understood. However, it has been suggested that its anticancer activity may be due to its ability to induce apoptosis, or programmed cell death, in cancer cells. It has also been reported to inhibit the activity of certain enzymes, such as topoisomerase II and tubulin, which are involved in cell division and proliferation. Additionally, it has been shown to disrupt the mitochondrial membrane potential and increase the production of reactive oxygen species, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
3-(1-azocanylcarbonyl)-6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells, as well as the activity of certain enzymes involved in cancer progression. It has also been shown to possess antifungal and antibacterial activity, which may be due to its ability to disrupt the cell membrane of these microorganisms. Furthermore, it has been reported to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(1-azocanylcarbonyl)-6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole in lab experiments is its potential as a lead compound for the development of new drugs for the treatment of cancer, fungal and bacterial infections, and Alzheimer's disease. Another advantage is its ability to induce apoptosis in cancer cells, which could be a useful mechanism for the development of new anticancer drugs. However, one of the limitations is its relatively low solubility in water, which may limit its use in certain experiments. Another limitation is the lack of information on its toxicity and pharmacokinetics, which may hinder its development as a drug candidate.
Orientations Futures
There are several future directions for the research of 3-(1-azocanylcarbonyl)-6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole. One direction is to investigate its mechanism of action in more detail, particularly its ability to induce apoptosis in cancer cells. Another direction is to explore its potential as a lead compound for the development of new drugs for the treatment of fungal and bacterial infections, and Alzheimer's disease. Additionally, more studies are needed to evaluate its toxicity and pharmacokinetics, as well as its efficacy in animal models of cancer and other diseases. Finally, the synthesis of new derivatives of 3-(1-azocanylcarbonyl)-6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole with improved solubility and potency could lead to the discovery of new drugs with better therapeutic potential.
Méthodes De Synthèse
The synthesis of 3-(1-azocanylcarbonyl)-6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole has been reported in the literature. One of the methods involves the reaction of 3-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole-6-carboxylic acid with 1-aminocyclopropane-1-carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a suitable solvent, such as dichloromethane, at room temperature under nitrogen atmosphere. The resulting product is purified by column chromatography to obtain 3-(1-azocanylcarbonyl)-6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole in good yield and purity.
Applications De Recherche Scientifique
3-(1-azocanylcarbonyl)-6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit promising anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has also been shown to possess antifungal and antibacterial activity. Furthermore, it has been reported to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. These findings suggest that 3-(1-azocanylcarbonyl)-6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole could be a potential lead compound for the development of new drugs for the treatment of cancer, fungal and bacterial infections, and Alzheimer's disease.
Propriétés
IUPAC Name |
azocan-1-yl-[6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3OS/c20-15-8-6-7-14(11-15)16-12-23-17(13-25-19(23)21-16)18(24)22-9-4-2-1-3-5-10-22/h6-8,11-13H,1-5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIIZWJJCHHREU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CSC3=NC(=CN23)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Azocanylcarbonyl)-6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,3-dichlorobenzamide](/img/structure/B4970942.png)

![ethyl 1-(4-chlorophenyl)-4-[(4-chlorophenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B4970958.png)

![5-[(benzylamino)methylene]-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4970970.png)

![2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(2-hydroxyethyl)-N-methylacetamide](/img/structure/B4970986.png)


![N~1~-(3,5-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4971008.png)
![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 3,4-dichlorobenzoate](/img/structure/B4971016.png)
![N-benzyl-5-[(2,5-dimethylphenoxy)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B4971023.png)
![N-{4-[(2-phenoxypropanoyl)amino]phenyl}benzamide](/img/structure/B4971029.png)
